Cas no 1633-64-3 (2-Chlorocyclooct-1-enecarbaldehyde)
2-Chlorocyclooct-1-enecarbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-Cyclooctene-1-carboxaldehyde, 2-chloro-
- AS-37468
- AKOS037643825
- (1Z)-2-chlorocyclooctene-1-carbaldehyde
- 1633-64-3
- 2-Chlorocyclooct-1-ene-1-carbaldehyde
- MFCD24135327
- 2-Chlorocyclooct-1-enecarbaldehyde
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- MDL: MFCD24135327
- Inchi: 1S/C9H13ClO/c10-9-6-4-2-1-3-5-8(9)7-11/h7H,1-6H2/b9-8-
- InChI Key: KNTSLHNQQZVCEM-HJWRWDBZSA-N
- SMILES: ClC1=C(C=O)CCCCCC1 |c:1|
Computed Properties
- Exact Mass: 172.0654927g/mol
- Monoisotopic Mass: 172.0654927g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 17.1Ų
2-Chlorocyclooct-1-enecarbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB460656-250 mg |
2-Chlorocyclooct-1-enecarbaldehyde |
1633-64-3 | 250MG |
€338.60 | 2022-03-24 | ||
| abcr | AB460656-1 g |
2-Chlorocyclooct-1-enecarbaldehyde |
1633-64-3 | 1g |
€797.00 | 2022-03-24 | ||
| TRC | C384765-10mg |
2-Chlorocyclooct-1-enecarbaldehyde |
1633-64-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C384765-50mg |
2-Chlorocyclooct-1-enecarbaldehyde |
1633-64-3 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C384765-100mg |
2-Chlorocyclooct-1-enecarbaldehyde |
1633-64-3 | 100mg |
$ 230.00 | 2022-06-06 | ||
| abcr | AB460656-250mg |
2-Chlorocyclooct-1-enecarbaldehyde; . |
1633-64-3 | 250mg |
€391.90 | 2025-04-20 | ||
| abcr | AB460656-1g |
2-Chlorocyclooct-1-enecarbaldehyde; . |
1633-64-3 | 1g |
€897.30 | 2025-04-20 | ||
| 1PlusChem | 1P00HZC4-250mg |
1-Cyclooctene-1-carboxaldehyde, 2-chloro- |
1633-64-3 | 95% | 250mg |
$269.00 | 2023-12-20 | |
| 1PlusChem | 1P00HZC4-1g |
1-Cyclooctene-1-carboxaldehyde, 2-chloro- |
1633-64-3 | 95% | 1g |
$636.00 | 2023-12-20 | |
| 1PlusChem | 1P00HZC4-5g |
1-Cyclooctene-1-carboxaldehyde, 2-chloro- |
1633-64-3 | 95% | 5g |
$2137.00 | 2023-12-20 |
2-Chlorocyclooct-1-enecarbaldehyde Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-Chlorocyclooct-1-enecarbaldehyde
Recent Advances in the Study of 2-Chlorocyclooct-1-enecarbaldehyde (CAS: 1633-64-3) in Chemical Biology and Pharmaceutical Research
2-Chlorocyclooct-1-enecarbaldehyde (CAS: 1633-64-3) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique cyclic structure and reactive aldehyde group, serves as a key building block in the synthesis of various biologically active molecules. Recent studies have explored its utility in drug discovery, particularly in the development of novel therapeutic agents targeting infectious diseases, cancer, and neurological disorders.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2-Chlorocyclooct-1-enecarbaldehyde as a precursor in the synthesis of small-molecule inhibitors targeting bacterial efflux pumps. The researchers demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus, highlighting its potential in addressing the global antibiotic resistance crisis. The study also provided insights into the structure-activity relationships (SAR) of these derivatives, paving the way for further optimization.
In the field of oncology, a team of researchers from the University of Cambridge reported the use of 2-Chlorocyclooct-1-enecarbaldehyde in the development of covalent inhibitors targeting mutant KRAS proteins, which are implicated in various cancers. Their findings, published in Nature Chemical Biology, revealed that the compound's electrophilic aldehyde group could selectively react with cysteine residues in the KRAS protein, leading to the inhibition of downstream signaling pathways. This breakthrough offers a promising strategy for targeting previously "undruggable" oncogenic proteins.
Another notable application of 2-Chlorocyclooct-1-enecarbaldehyde lies in its role as a chiral synthon in asymmetric synthesis. A 2022 study in Organic Letters detailed its use in the construction of complex natural product scaffolds, such as terpenoids and alkaloids, with high enantioselectivity. The researchers employed organocatalytic methods to achieve stereocontrol, demonstrating the compound's versatility in synthetic chemistry. This work has implications for the efficient production of bioactive compounds with potential therapeutic value.
From a mechanistic perspective, recent computational studies have shed light on the reactivity and stability of 2-Chlorocyclooct-1-enecarbaldehyde. Density functional theory (DFT) calculations have been employed to predict its behavior in various chemical environments, providing valuable insights for its handling and storage in laboratory settings. These studies have also explored the compound's potential as a probe for studying protein-ligand interactions, owing to its ability to form reversible covalent bonds with nucleophilic amino acids.
Despite these advancements, challenges remain in the large-scale production and application of 2-Chlorocyclooct-1-enecarbaldehyde. Current synthetic routes often involve multiple steps with moderate yields, prompting ongoing research into more efficient methodologies. Additionally, further investigations are needed to fully elucidate its pharmacokinetic properties and toxicity profile for potential therapeutic applications. Nevertheless, the compound's unique chemical properties and demonstrated biological activities position it as a valuable tool in chemical biology and a promising candidate for future drug development efforts.
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